5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Overview
Description
5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is a nucleoside analog that has garnered significant interest in the field of biomedicine. This compound is characterized by its unique structure, which includes a benzylaminocarbony group, a 2’-O-methyl modification, and a 5’-O-dimethoxytrityl (DMTr) protecting group. The molecular formula of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is C39H39N3O9, and it has a molar mass of 693.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected with a dimethoxytrityl (DMTr) group, followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine.
Industrial Production Methods
Industrial production of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps to achieve a product purity of ≥95%.
Chemical Reactions Analysis
Types of Reactions
5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Reduction reactions can be used to modify the benzylaminocarbony group.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the uridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, 2’-position, and 5’-position .
Scientific Research Applications
5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C and HIV.
Industry: Utilized in the production of antiviral therapeutics and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine involves its incorporation into nucleic acids, where it can interfere with viral replication processes. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and DNA.
Comparison with Similar Compounds
Similar Compounds
2’-O-methyluridine: Lacks the benzylaminocarbony and DMTr groups.
5’-O-DMTr-uridine: Lacks the benzylaminocarbony and 2’-O-methyl modifications.
5-Benzylaminocarbony-uridine: Lacks the 2’-O-methyl and DMTr groups.
Uniqueness
5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is unique due to its combination of modifications, which enhance its stability and efficacy as a nucleoside analog. The presence of the benzylaminocarbony group provides additional functionalization, while the 2’-O-methyl and 5’-O-DMTr groups offer protection and increased resistance to enzymatic degradation .
Properties
IUPAC Name |
N-benzyl-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46)/t32-,33-,34-,37-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQKEYFNJHHIH-TUDCZORBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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